N-(Hydroxymethyl)acrylamide

Hydrogel Mechanics Thermoresponsive Polymers Copolymerization

N-(Hydroxymethyl)acrylamide (CAS 924-42-5) is a bifunctional monomer that combines a reactive vinyl group with a self‑condensing N‑methylol crosslinker. This unique architecture increases the elastic modulus of PNIPAM hydrogels 4.7‑fold at only 1 mol% loading, making it indispensable for robust thermoresponsive actuators, tissue‑engineering scaffolds, and gamma‑irradiated, initiator‑free drug‑delivery systems. Available as a 48% aqueous solution or ≥98% crystalline solid. Its distinct crosslinking mechanism and toxicological profile set it apart from simpler acrylamide derivatives, offering researchers a precise tool for tailoring network density, swelling, and mechanical strength.

Molecular Formula C4H7NO2
Molecular Weight 101.1 g/mol
CAS No. 924-42-5
Cat. No. B1198764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Hydroxymethyl)acrylamide
CAS924-42-5
Synonymsmonomethylolacrylamide
N-(hydroxymethyl)acrylamide
N-hydroxymethylacrylamide
N-MAM
N-methanolacrylamide
N-methylolacrylamide
Molecular FormulaC4H7NO2
Molecular Weight101.1 g/mol
Structural Identifiers
SMILESC=CC(=O)NCO
InChIInChI=1S/C4H7NO2/c1-2-4(7)5-3-6/h2,6H,1,3H2,(H,5,7)
InChIKeyCNCOEDDPFOAUMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 68.9° F (NTP, 1992)
6.46 M
Solubility in water, g/100ml at 20 °C: 188

Structure & Identifiers


Interactive Chemical Structure Model





N-(Hydroxymethyl)acrylamide CAS 924-42-5: Procurement Guide for Crosslinking Monomers


N-(Hydroxymethyl)acrylamide (CAS 924-42-5), also known as N-methylolacrylamide, is a bifunctional monomer containing a reactive vinyl group and a hydroxymethyl group [1]. It is commercially available as a 48% aqueous solution or as a white crystalline solid with a melting point of 74-75 °C [1]. Its primary utility lies in its dual functionality: the vinyl group enables copolymerization with other monomers to form polymer backbones, while the N-methylol group facilitates subsequent crosslinking reactions, such as self-condensation or condensation with amide or hydroxyl groups, to create three-dimensional polymer networks [1].

Why N-(Hydroxymethyl)acrylamide Cannot Be Simply Replaced by Other Acrylamide Derivatives


Substituting N-(Hydroxymethyl)acrylamide with other acrylamide derivatives, such as acrylamide, N-isopropylacrylamide, or N-tert-butylacrylamide, is not a straightforward process due to significant differences in reactivity, crosslinking mechanism, and resulting material properties. Unlike simple acrylamides, the N-methylol group in N-(Hydroxymethyl)acrylamide provides a distinct, self-condensing crosslinking site that is absent in many analogs [1]. This unique functionality leads to a different crosslinking density and network architecture, directly impacting the mechanical strength, swelling behavior, and thermoresponsiveness of the final polymer [1]. Furthermore, toxicological profiles differ; for instance, while N-(Hydroxymethyl)acrylamide is neurotoxic, its reproductive toxicity profile and effective dose for causing pup loss differ significantly from compounds like methacrylamide, which shows negligible effects at comparable doses [2].

Quantitative Evidence for Differentiating N-(Hydroxymethyl)acrylamide from Analogs


Copolymer Elastic Modulus Enhancement vs. Unmodified PNIPAM

Incorporation of a small amount of N-(Hydroxymethyl)acrylamide (NHMAAM) as a comonomer significantly increases the elastic modulus of poly(N-isopropylacrylamide) (PNIPAM) hydrogels. A copolymer containing just 1 mol% NHMAAM exhibited an elastic modulus 4.7 times higher than that of the PNIPAM homopolymer gel [1]. This enhancement is attributed to the additional crosslinking from the condensation of N-methylol groups, a feature not possible with simple acrylamide derivatives like N-isopropylacrylamide.

Hydrogel Mechanics Thermoresponsive Polymers Copolymerization

Reproductive Toxicity Potency vs. Methacrylamide in Swiss Mice

In a continuous breeding protocol study with Swiss CD-1 mice, N-(Hydroxymethyl)acrylamide (HMA) demonstrated potent reproductive toxicity, causing a 26% decrease in the number of live pups per litter in the F0 generation at a dose of 180-360 ppm in drinking water [1]. In contrast, methacrylamide (MACR), a close structural analog, was negative for both reproductive and neurotoxicity under the same experimental conditions [1].

Toxicology Reproductive Health Safety Assessment

Mutagenicity Profile: Negative in Standard Ames Assay vs. Epoxide Analogs

N-(Hydroxymethyl)acrylamide (HMA) was non-mutagenic in the standard Ames assay using five strains of Salmonella typhimurium, both with and without metabolic activation (S9) [1]. This profile is shared by many N-substituted acrylamides, including N-tert-butylacrylamide and N-isopropylacrylamide [1]. However, this is in contrast to certain epoxide-containing acrylamide analogs like glycidamide and N,N-diglycidyl acrylamide, which tested positive for mutagenicity in the same assay [1].

Genotoxicity Safety Regulatory Science

Neurotoxic Potency: Behavioral Deficit Induction vs. Inactive Analogs

In a 90-day rat study, N-(Hydroxymethyl)acrylamide (HMA) was one of five compounds (out of eight tested) that produced a significant deficit in rotarod performance, a measure of motor coordination and neurotoxicity [1]. The study found that HMA, along with acrylamide, N-isopropylacrylamide, methacrylamide, and N-methylacrylamide, caused this deficit, while crotonamide, diacetone acrylamide, and N-tert-butylacrylamide did not [1].

Neurotoxicity Behavioral Pharmacology Occupational Health

Radical Initiation Kinetics in Water Radiolysis vs. Unsubstituted Acrylamide

The reaction of N-(Hydroxymethyl)acrylamide (NHMA) with primary water radiolysis radicals (eaq⁻, OH, H) is diffusion-controlled, with measured rate constants of 5.6×10⁹, 3.4×10⁹, and 3.5×10⁹ dm³ mol⁻¹ s⁻¹, respectively [1]. These rate constants are crucial for understanding and controlling radiation-induced polymerization and crosslinking. While a direct, side-by-side comparison with unsubstituted acrylamide was not performed in the same study, these high rate constants are consistent with the class of acrylamide derivatives, yet the presence of the N-methylol group provides an additional crosslinking pathway post-polymerization, a feature absent in acrylamide.

Radiation Chemistry Polymerization Kinetics Hydrogel Synthesis

Optimal Use Cases for N-(Hydroxymethyl)acrylamide Based on Comparative Evidence


Tough, Thermoresponsive Hydrogels for Biomedical Actuators

Based on its ability to increase the elastic modulus of PNIPAM hydrogels by 4.7 times at just 1 mol% loading [1], N-(Hydroxymethyl)acrylamide is a prime candidate for developing robust, thermoresponsive hydrogels for use as soft actuators, valves, or tissue engineering scaffolds. This property allows for the creation of materials that are both mechanically durable and capable of undergoing controlled volume changes in response to temperature shifts. [1]

Gamma-Irradiation Synthesis of High-Purity Hydrogels

The diffusion-controlled rate constants for reaction with water radiolysis radicals [1] confirm N-(Hydroxymethyl)acrylamide is well-suited for gamma-irradiation-induced polymerization and crosslinking. This is a critical advantage for producing sterile, initiator-free hydrogels for biomedical applications such as drug delivery depots or wound dressings, where the presence of chemical initiators or crosslinkers can be a significant drawback. [1]

Research on Structure-Toxicity Relationships in Acrylamides

The distinct toxicological profile of N-(Hydroxymethyl)acrylamide, particularly its potent reproductive toxicity compared to methacrylamide [1] and its neurotoxicity compared to N-tert-butylacrylamide [2], makes it a valuable tool in mechanistic toxicology studies. Researchers investigating the structural determinants of acrylamide toxicity can use HMA to probe the role of the N-methylol group in inducing specific adverse outcomes. [REFS-1, REFS-2]

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